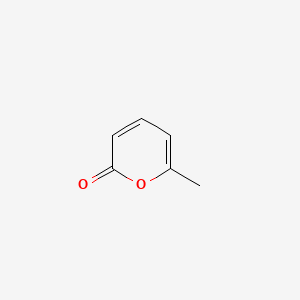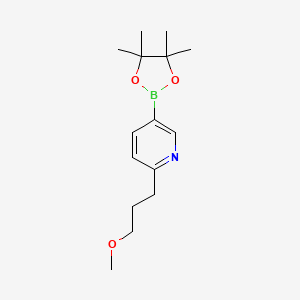![molecular formula C6H7N5O B13108033 (7-Amino[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol CAS No. 59223-34-6](/img/structure/B13108033.png)
(7-Amino[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with an amino group at the 7th position and a hydroxymethyl group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with formylated pyrimidines. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This method has been shown to be effective in producing triazolopyrimidines with high yields and purity. The use of microwave irradiation accelerates the reaction and reduces the need for harsh reagents, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
(7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for converting the amino group to a chloro derivative.
Major Products Formed
Oxidation: Formation of (7-Formyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol.
Reduction: Formation of (7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methane.
Substitution: Formation of various substituted triazolopyrimidines depending on the reagents used.
Applications De Recherche Scientifique
(7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of (7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methane: Lacks the hydroxymethyl group, making it less polar.
(7-Formyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol: Contains a formyl group instead of an amino group, altering its reactivity.
(7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol: Substituted with a chlorine atom, which can affect its biological activity.
Uniqueness
(7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol is unique due to its combination of an amino group and a hydroxymethyl group, which provides a balance of hydrophilic and hydrophobic properties. This makes it versatile for various chemical reactions and applications in different fields.
Propriétés
Numéro CAS |
59223-34-6 |
|---|---|
Formule moléculaire |
C6H7N5O |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
(7-amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol |
InChI |
InChI=1S/C6H7N5O/c7-5-1-4(2-12)10-6-8-3-9-11(5)6/h1,3,12H,2,7H2 |
Clé InChI |
BXEGIKGHYJVHLC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N2C(=NC=N2)N=C1CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt](/img/structure/B13107955.png)
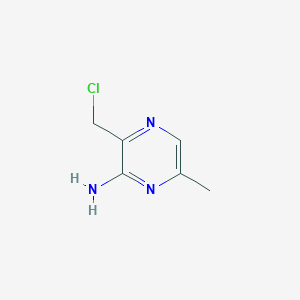


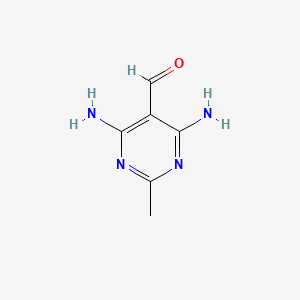
![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13107982.png)

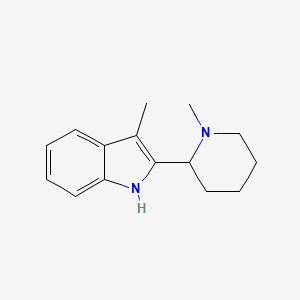


![2H-Cyclopenta[d]pyrimidine](/img/structure/B13108026.png)
